1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
1-(4-Chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core, further modified with a 1,4-dioxane ring at the [2,3-g] position. This structural complexity confers diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities . The 4-chlorophenyl and phenyl substituents at positions 1 and 3, respectively, enhance its lipophilicity and binding affinity to biological targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
12-(4-chlorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c25-16-6-8-17(9-7-16)28-24-18-12-21-22(30-11-10-29-21)13-20(18)26-14-19(24)23(27-28)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFUJVPDXOARBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 413.86 g/mol. The compound features a dioxino structure fused with a pyrazoloquinoline moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including compounds similar to this compound. These compounds exhibit various mechanisms of action against different cancer cell lines.
-
Inhibition of Enzymes : Quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression associated with cancer.
- Topoisomerases : Essential for DNA replication; inhibitors can prevent cancer cell proliferation.
- Phosphoinositide 3-kinase (PI3K) : Involved in cell growth and survival; its inhibition can induce apoptosis in cancer cells.
- Cytotoxicity Studies :
Case Studies and Research Findings
Several studies have reported on the biological activity of quinoline derivatives:
These studies illustrate the promising anticancer properties of compounds related to this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
Pyrazolo[4,3-c]quinoline derivatives exhibit activity variations depending on substituent patterns. Key analogues include:
Key Findings :
- Electron-donating groups (e.g., -OH, -OMe) at the ortho position of the phenyl ring reduce iNOS inhibitory potency but improve cytotoxicity profiles .
- Primary amino groups (e.g., -NH₂ at position 3) enhance therapeutic indices by improving target selectivity .
Key Findings :
- Pyrazolo[4,3-c]quinolines are more synthetically accessible than pyrazolo[3,4-b]quinolines, which often yield undesired bis-pyrazole adducts .
- Reductive cyclization methods for pyrazolo[4,3-c]quinolines are efficient but prone to side reactions under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
